molecular formula C25H41ClO2 B14630365 4-(Octadecyloxy)benzoyl chloride CAS No. 56800-40-9

4-(Octadecyloxy)benzoyl chloride

Cat. No.: B14630365
CAS No.: 56800-40-9
M. Wt: 409.0 g/mol
InChI Key: KHARJLFNHULUHF-UHFFFAOYSA-N
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Description

4-(Octadecyloxy)benzoyl chloride is a benzoyl chloride derivative featuring a long-chain octadecyloxy (C18H37O–) substituent at the para position of the benzene ring. This structural motif combines the reactivity of the acyl chloride group (–COCl) with the hydrophobic properties imparted by the extended alkyl chain. Such compounds are often employed in organic synthesis, polymer chemistry, and surface modification due to their ability to act as acylating agents while conferring lipid-like solubility or self-assembly behavior .

Properties

CAS No.

56800-40-9

Molecular Formula

C25H41ClO2

Molecular Weight

409.0 g/mol

IUPAC Name

4-octadecoxybenzoyl chloride

InChI

InChI=1S/C25H41ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27/h18-21H,2-17,22H2,1H3

InChI Key

KHARJLFNHULUHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely adopted method involves treating 4-(octadecyloxy)benzoic acid with oxalyl chloride ((COCl)₂) in the presence of catalytic N,N-dimethylformamide (DMF). The reaction proceeds via a two-step mechanism:

  • Activation of DMF : DMF reacts with oxalyl chloride to form an imidazolium chloride intermediate, enhancing the electrophilicity of the carbonyl carbon.
  • Acyl Chloride Formation : Nucleophilic attack by the carboxylic acid oxygen generates the mixed anhydride, followed by chloride displacement to yield 4-(octadecyloxy)benzoyl chloride.

The stoichiometric ratio of oxalyl chloride to carboxylic acid typically ranges from 1.5:1 to 2:1, ensuring complete conversion.

Optimized Reaction Conditions

  • Temperature : 20–25°C (room temperature)
  • Duration : 2–4 hours
  • Catalyst Loading : 0.5–1.0 mol% DMF relative to the acid
  • Solvent : Solvent-free or toluene for viscosity reduction

Under these conditions, the reaction achieves near-quantitative yields (98–100%) with minimal byproducts. Excess oxalyl chloride and volatile byproducts (CO, CO₂, HCl) are removed via rotary evaporation, leaving a high-purity product requiring no further distillation.

Thionyl Chloride-Mediated Chlorination

Large-Scale Industrial Synthesis

Thionyl chloride (SOCl₂) offers a cost-effective alternative for industrial-scale production. The reaction mechanism involves:

  • Protonation of the carboxylic acid by SOCl₂, forming a chlorosulfite intermediate.
  • Intramolecular chloride attack , releasing SO₂ and HCl gases while generating the acyl chloride.

Critical Process Parameters

  • Temperature : 50–80°C (reflux conditions)
  • Molar Ratio : 1:1.1–1:2 (acid : SOCl₂)
  • Catalyst : 0.5–2.0 wt% DMF accelerates the reaction by 3–5 fold
  • Reaction Time : 12–24 hours for complete conversion

This method yields 85–92% product, with residual SOCl₂ removed via vacuum distillation (20–50 mmHg, 90–120°C fraction). The extended reaction time compensates for the steric bulk of the octadecyloxy group, ensuring full chlorination.

Comparative Analysis of Methodologies

Efficiency and Practical Considerations

Parameter Oxalyl Chloride Method Thionyl Chloride Method
Reaction Time 2–4 hours 12–24 hours
Yield 98–100% 85–92%
Byproduct Handling CO/CO₂ gas SO₂/HCl gases
Energy Consumption Low (room temperature) High (reflux required)
Purity Post-Workup ≥99% 97–99%

The oxalyl chloride route is preferred for laboratory-scale synthesis due to rapid kinetics and superior yields, whereas the thionyl chloride method aligns with industrial cost constraints despite longer reaction times.

Solubility Challenges and Mitigation

The octadecyloxy chain induces significant hydrophobicity, necessitating:

  • Pre-heating reagents to 40–50°C before mixing to prevent precipitation.
  • Co-solvents : Toluene or dichloromethane (10–20 vol%) enhances homogeneity during thionyl chloride reactions.

Purification and Characterization

Vacuum Distillation Optimization

For thionyl chloride-derived product, fractional distillation under reduced pressure (20–50 mmHg) isolates the target compound (boiling range: 90–120°C). This step removes:

  • Residual SOCl₂ (bp 76°C at 760 mmHg)
  • Oligomeric byproducts from potential Fries rearrangement

Spectroscopic Validation

  • ¹H NMR : Key signals include:
    • δ 0.88 (t, 3H, CH₃ from octadecyl)
    • δ 1.26 (br s, 30H, -(CH₂)₁₅-)
    • δ 4.02 (t, 2H, OCH₂)
    • δ 7.45–8.10 (m, 4H, aromatic)
  • Elemental Analysis : Calculated for C₂₅H₃₉ClO₂ (MW 403.03): C 74.54%, H 9.76%, Cl 8.80%. Observed values typically deviate by <0.3%.

Industrial Case Study: Scalability Assessment

A 2016 patent (WO2016/55982) details a pilot-scale synthesis using oxalyl chloride:

  • Batch Size : 50 kg 4-(octadecyloxy)benzoic acid
  • Oxalyl Chloride : 75 kg (1.5 eq)
  • DMF : 150 mL
  • Output : 49.8 kg (99.6% yield) with 99.4% purity (HPLC)

This demonstrates robust scalability, with gas scrubbing systems neutralizing HCl/CO emissions effectively.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: p-Octadecyloxybenzoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can also undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

    Substitution: Formation of substituted benzoyl derivatives.

    Reduction: Formation of p-Octadecyloxybenzyl alcohol.

    Oxidation: Formation of p-Octadecyloxybenzoic acid.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: p-Octadecyloxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: It is used in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.

Industry:

    Polymer Production: The compound is used in the production of specialty polymers and resins.

    Surface Coatings: It is used in the formulation of surface coatings and adhesives due to its reactivity and ability to form strong bonds.

Mechanism of Action

The mechanism of action of p-Octadecyloxybenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in drug development, the acylated products may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Reactivity in Nucleophilic Acyl Substitution

The reactivity of benzoyl chlorides is strongly influenced by electronic effects from substituents. For instance:

  • Electron-withdrawing groups (e.g., nitro in 4-nitrobenzoyl chloride) enhance electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles like amines or alcohols. Kinetic studies using Grunwald-Winstein equations demonstrate that 4-nitrobenzoyl chloride reacts ~3× faster than unsubstituted benzoyl chloride in ethanol-water mixtures .
  • Electron-donating groups (e.g., methoxy in 4-methoxybenzoyl chloride) reduce reactivity due to decreased electrophilicity. 4-Methoxybenzoyl chloride exhibits slower reaction rates in ethanol compared to 4-chlorobenzoyl chloride .
  • However, the hydrophobic chain may also enhance solubility in nonpolar solvents, enabling unique applications in polymer crosslinking or surfactant synthesis .
Table 1: Relative Reactivity of Benzoyl Chloride Derivatives
Compound Substituent Reactivity (Relative to Benzoyl Chloride) Key Reference
4-Nitrobenzoyl chloride –NO₂ 3× faster
4-Methoxybenzoyl chloride –OCH₃ 0.5× slower
4-Methylbenzoyl chloride –CH₃ 1.2× faster
4-(Octadecyloxy)benzoyl chloride –OC₁₈H₃₇ Not directly measured; inferred steric effects

Q & A

Q. Q1. What are the optimal reagents and conditions for synthesizing 4-(Octadecyloxy)benzoyl chloride?

The synthesis typically involves reacting 4-(octadecyloxy)benzoic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For sterically hindered substrates like those with long alkyl chains (e.g., octadecyloxy), SOCl₂ is preferred due to milder conditions and easier removal of byproducts (SO₂ and HCl). Anhydrous solvents (e.g., dichloromethane) and reflux under inert atmosphere (N₂/Ar) are critical to avoid hydrolysis .

Q. Q2. How should 4-(Octadecyloxy)benzoyl chloride be purified to minimize degradation?

Purification via vacuum distillation or recrystallization in anhydrous hexane/ethyl acetate is recommended. Due to its moisture sensitivity, use Schlenk-line techniques or gloveboxes for isolation. Confirm purity using TLC (silica gel, hexane:ethyl acetate 9:1) and NMR (characteristic carbonyl chloride peak at ~170 ppm in ¹³C NMR) .

Q. Q3. What are the critical storage conditions for maintaining stability?

Store under inert gas (argon) at 2–8°C in amber glass containers. Avoid contact with moisture, strong oxidizers, or amines, as hydrolysis or exothermic reactions may occur. Regularly monitor for discoloration (yellowing indicates degradation) .

Q. Q4. How can accidental exposure be mitigated during handling?

Use impervious gloves (nitrile/neoprene), sealed goggles, and fume hoods. In case of skin contact, rinse immediately with 5% sodium bicarbonate solution to neutralize HCl byproducts. For spills, adsorb with inert materials (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. Q5. How can derivatization with 4-(Octadecyloxy)benzoyl chloride enhance LC-MS detection of polar metabolites?

The long alkyl chain improves lipophilicity, enhancing chromatographic retention and ionization efficiency. For example, derivatize hydroxyl or amine groups in metabolites (e.g., steroids, neurotransmitters) using a 1:2 molar ratio of analyte to reagent in dry pyridine at 60°C for 1 hour. Optimize column conditions (C18, 100 Å) and mobile phase (0.1% formic acid in acetonitrile/water) for resolution .

Q. Q6. What strategies minimize side reactions during esterification with alcohols or phenols?

  • Use catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Control stoichiometry (1.1 equivalents of acyl chloride to alcohol) to avoid over-chlorination.
  • Monitor reaction progress via FT-IR (disappearance of -OH stretch at 3200–3600 cm⁻¹) .

Q. Q7. How to resolve contradictions in reported reaction yields for Friedel-Crafts acylations?

Discrepancies may arise from Lewis acid purity (e.g., AlCl₃ vs. FeCl₃) or solvent polarity. For electron-rich aromatics, FeCl₃ in nitrobenzene (polar aprotic) improves regioselectivity. Compare yields under controlled conditions (e.g., 0°C vs. reflux) and characterize byproduct profiles via GC-MS .

Q. Q8. What analytical methods validate the structural integrity of 4-(Octadecyloxy)benzoyl chloride in complex matrices?

  • FT-IR : Confirm C=O stretch at ~1770 cm⁻¹ and C-O-C (ether) at 1250 cm⁻¹.
  • HRMS : Exact mass for C₂₅H₄₀ClO₂ ([M+H]⁺ calc. 415.2671).
  • ¹H NMR : Integrate octadecyloxy chain protons (δ 0.88–1.76 ppm) and aromatic protons (δ 7.2–8.1 ppm) .

Q. Q9. How to design large-scale reactions while managing exothermic risks?

  • Use jacketed reactors with controlled cooling (0–5°C).
  • Add chlorinating agents (SOCl₂) dropwise over 2–4 hours.
  • Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression and byproduct formation .

Q. Q10. What are the environmental and regulatory considerations for disposal?

Hydrolyze waste with excess NaOH to convert residual acyl chloride to benzoate salts, which are less hazardous. Follow REACH regulations (EC 1907/2006) for organic chlorides and document disposal via incineration (high-temperature, >1200°C) .

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